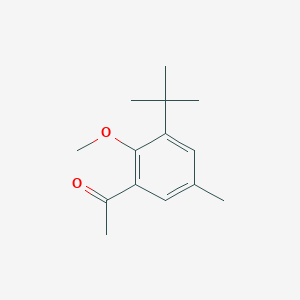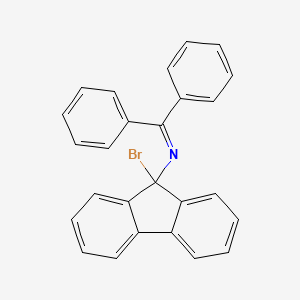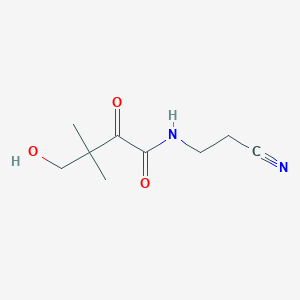
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of three phenylsulfanyl groups and two fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine typically involves the introduction of phenylsulfanyl groups onto a fluorinated pyridine core. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium phenylsulfide. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a simpler fluorinated pyridine derivative.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Fluorinated pyridine derivatives without phenylsulfanyl groups.
Substitution: Pyridine derivatives with various substituents replacing the fluorine atoms.
Scientific Research Applications
2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is largely dependent on its chemical reactivity and interactions with molecular targets. The presence of fluorine atoms and phenylsulfanyl groups can influence the compound’s electronic properties, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved in its action are determined by the specific application and the nature of the interacting species.
Comparison with Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
2,3,5-Trifluoro-4,6-bis(phenylsulfanyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness: 2,3-Difluoro-4,5,6-tris(phenylsulfanyl)pyridine is unique due to the specific arrangement of fluorine and phenylsulfanyl groups on the pyridine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113382-82-4 |
|---|---|
Molecular Formula |
C23H15F2NS3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2,3-difluoro-4,5,6-tris(phenylsulfanyl)pyridine |
InChI |
InChI=1S/C23H15F2NS3/c24-19-20(27-16-10-4-1-5-11-16)21(28-17-12-6-2-7-13-17)23(26-22(19)25)29-18-14-8-3-9-15-18/h1-15H |
InChI Key |
JOSRUQVEOIRNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=NC(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
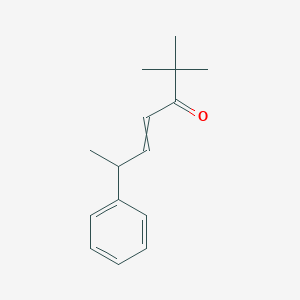

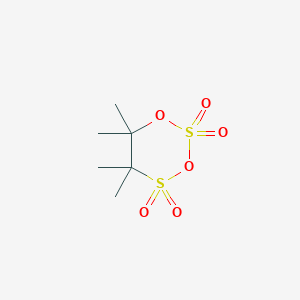


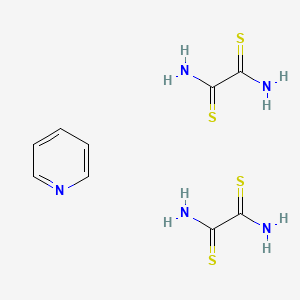
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

